

2,4-Dihydroxy-3-nitropyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dihydroxy-3-nitropyridine**

Cat. No.: **B116508**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of **2,4-Dihydroxy-3-nitropyridine**

Abstract

2,4-Dihydroxy-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural characteristics, arising from the interplay of hydroxyl and nitro functional groups on a pyridine scaffold, make it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its molecular structure, tautomeric forms, synthesis protocols, and key applications, grounded in established scientific literature.

Core Molecular Structure and Physicochemical Properties

The molecular architecture of **2,4-dihydroxy-3-nitropyridine** is foundational to its chemical behavior and utility. The central feature is a pyridine ring, an aromatic heterocycle that is inherently electron-deficient. This characteristic is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position. In contrast, the hydroxyl groups (-OH) at the 2- and 4-positions exert an electron-donating effect through resonance, creating a molecule with distinct regions of electrophilicity and nucleophilicity.

Tautomerism: The Pyridone-Pyridinol Equilibrium

A critical aspect of the structure of **2,4-dihydroxy-3-nitropyridine** is its existence in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. While it can be named as a dihydroxy-pyridine, spectroscopic evidence and chemical reactivity confirm that the equilibrium heavily favors the pyridone tautomers. The most stable form is the 4-hydroxy-3-nitro-1H-pyridin-2-one structure.[1][2] This phenomenon is common in 2- and 4-hydroxypyridines, where the keto-enol tautomerism results in the more stable amide-like pyridone form.[3] The presence of water can further shift the equilibrium toward the pyridone form through stabilizing hydrogen bonds.[3]



[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **2,4-dihydroxy-3-nitropyridine**.

Physicochemical Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of **2,4-Dihydroxy-3-nitropyridine**

Property	Value / Description	Source(s)
Molecular Formula	$C_5H_4N_2O_4$	[2] [4]
Molecular Weight	156.10 g/mol	[4] [5]
Appearance	Yellow or light tan crystalline powder	[5] [6]
Melting Point	~264-265 °C (with decomposition)	[4] [5]
Solubility	Soluble in DMSO, Acetone; sparingly soluble in other organic solvents.	[1]
CAS Number	89282-12-2	[1] [2] [4] [7] [8] [9]

Caution: Differential Scanning Calorimetry (DSC) data indicates a significant exothermic reaction near its melting point, advising against heating the substance above 160°C.[\[6\]](#)[\[10\]](#)

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **2,4-dihydroxy-3-nitropyridine** is achieved through the direct nitration of 2,4-dihydroxypyridine.[\[6\]](#)[\[10\]](#)[\[11\]](#) This electrophilic aromatic substitution reaction is carefully controlled to ensure selective nitration at the C-3 position, which is highly activated by the ortho- and para-directing hydroxyl groups.

Standard Laboratory Synthesis Protocol

This protocol is a self-validating system where reaction progress and product purity are monitored at key stages.

Expertise & Causality:

- Reagent Choice: Concentrated sulfuric acid is not merely a solvent but a crucial component that protonates nitric acid, generating the highly reactive nitronium ion (NO_2^+), the active electrophile.

- Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is critical to prevent unwanted side reactions, such as over-nitration or oxidative degradation of the pyridine ring.
- Quenching: Pouring the reaction mixture into ice water serves a dual purpose: it immediately halts the reaction and precipitates the product, which has low solubility in the resulting acidic aqueous medium.

Step-by-Step Methodology:

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice-salt bath.
- Substrate Addition: Slowly add 2,4-dihydroxypyridine portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
- Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over a period of at least one hour, maintaining the internal temperature below 5°C.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours. The reaction's completion can be monitored by Thin Layer Chromatography (TLC).
- Workup & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- Purification: Collect the resulting yellow precipitate by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
- Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[\[10\]](#)

Spectroscopic Elucidation

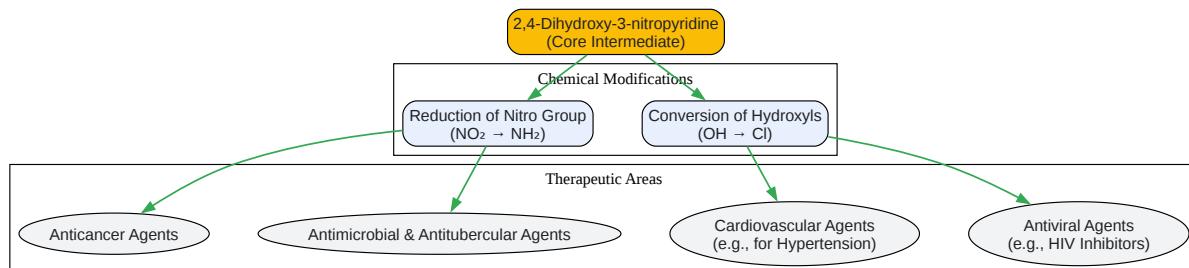
Structural confirmation of the synthesized **2,4-dihydroxy-3-nitropyridine** is unequivocally established through a combination of spectroscopic methods.

- ^1H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum typically shows characteristic signals for the two protons on the pyridine ring and the protons of the hydroxyl/amine groups. For example, reported shifts include peaks around 12.42 ppm (br s, 1H), 11.87 ppm (s, 1H), 7.42 ppm (d, $J=7.0$ Hz, 1H), and 6.00 ppm (d, $J=7.2$ Hz, 1H).[5]
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum provides evidence for the five carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., shifts around 161.3, 156.9, 138.8, 128.2, and 98.7 ppm).[5]
- Infrared (IR) Spectroscopy: IR analysis is critical for identifying key functional groups. Characteristic absorption bands are observed for O-H stretching ($\sim 3195\text{ cm}^{-1}$), C=O stretching from the pyridone tautomer ($\sim 1689\text{ cm}^{-1}$), and C=C bond vibrations ($\sim 1617\text{ cm}^{-1}$).[6][10]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, with an expected value for $[\text{M}+\text{H}]^+$ of approximately 157.0249.[5]

Applications in Drug Development and Research

2,4-Dihydroxy-3-nitropyridine is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[2] Its functional groups provide reactive handles for constructing more complex molecular frameworks.

Authoritative Grounding: The utility of nitropyridines as precursors for a wide range of bioactive heterocyclic systems, including those with antitumor and antiviral activities, is well-documented. [12] Pyridine derivatives are found in approximately 14% of FDA-approved N-heterocyclic drugs, highlighting the importance of this structural motif.[12]



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,4-dihydroxy-3-nitropyridine** in drug discovery.

Key Applications:

- Cardiovascular Drugs: It serves as a key intermediate in the synthesis of adenosine analogs used to treat hypertension and myocardial ischemia.[6][11]
- Antimicrobial Agents: The structure is a valuable building block for developing novel antitubercular and broad-spectrum antimicrobial compounds.[4]
- Oncology and Virology: The functionalized pyridine ring is a common scaffold in the development of kinase inhibitors for cancer therapy and agents targeting viral replication, such as HIV.[13][14]

References

- Source: Google Patents (EP0909270B1)
- Source: Google Patents (US6307054B1)
- Title: **2,4-Dihydroxy-3-nitropyridine** | CAS:89282-12-2 Source: BioCrick URL:[Link]
- Title: **2,4-Dihydroxy-3-nitropyridine** Source: MySkinRecipes URL:[Link]
- Title: **2,4-Dihydroxy-3-nitropyridine** (89282-12-2) 's Synthetic route Source: LookChem URL:[Link]

- Title: Product Datasheet - **2,4-Dihydroxy-3-nitropyridine** Source: BioCrick URL:[Link]
- Title: PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND **2,4-DIHYDROXY-3-NITROPYRIDINE** Source: European P
- Source: Google Patents (WO2010089773A2)
- Title: **2,4-Dihydroxy-3-nitropyridine** Source: Pipzine Chemicals URL:[Link]
- Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]
- Title: Diverse mixtures of 2,4-dihydroxy tautomers and O4 protonated conformers of uridine and 2'-deoxyuridine Source: Radboud Repository URL:[Link]
- Title: Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde Source: MDPI URL:[Link]
- Title: Supramolecular stabilization of metastable tautomers in solution and the solid state Source: Wiley Online Library URL:[Link]
- Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed Central (PMC) URL: [Link]
- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 2,4-Dihydroxy-3-nitropyridine [myskinrecipes.com]
- 5. echemi.com [echemi.com]
- 6. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. 2,4-Dihydroxy-3-nitropyridine | 89282-12-2 [chemicalbook.com]

- 8. 2,4-Dihydroxy-3-nitropyridine | 89282-12-2 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3- nitropyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- To cite this document: BenchChem. [2,4-Dihydroxy-3-nitropyridine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116508#2-4-dihydroxy-3-nitropyridine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com